molecular formula C21H44O2 B14512886 1-(Octadecyloxy)propan-1-OL CAS No. 63103-90-2

1-(Octadecyloxy)propan-1-OL

Cat. No.: B14512886
CAS No.: 63103-90-2
M. Wt: 328.6 g/mol
InChI Key: ZWNABPXJDWYWAM-UHFFFAOYSA-N
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Description

1-(Octadecyloxy)propan-1-OL is an organic compound characterized by a long alkyl chain attached to a propanol backbone. This compound is notable for its surfactant properties, making it useful in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Octadecyloxy)propan-1-OL can be synthesized through the etherification of 1-propanol with octadecyl bromide in the presence of a strong base like sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(Octadecyloxy)propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form aldehydes and carboxylic acids.

    Reduction: The compound can be reduced to yield different alcohol derivatives.

    Substitution: The alkyl chain can undergo substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Acidified potassium dichromate is commonly used for oxidation reactions.

    Reduction: Lithium aluminum hydride is a typical reducing agent.

    Substitution: Halogenation reactions often use reagents like phosphorus tribromide.

Major Products Formed:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-(Octadecyloxy)propan-1-OL finds applications in various fields:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and emulsions.

    Biology: Employed in the formulation of liposomes for drug delivery.

    Medicine: Investigated for its potential in enhancing the bioavailability of hydrophobic drugs.

    Industry: Utilized in the production of cosmetics and personal care products due to its emulsifying properties.

Mechanism of Action

The mechanism by which 1-(Octadecyloxy)propan-1-OL exerts its effects is primarily through its surfactant properties. The long alkyl chain interacts with hydrophobic substances, while the hydroxyl group interacts with hydrophilic substances, stabilizing emulsions and enhancing solubility.

Comparison with Similar Compounds

    Octadecanol: Similar long alkyl chain but lacks the propanol backbone.

    1-Propanol: Shares the propanol backbone but lacks the long alkyl chain.

    Cetyl Alcohol: Another long-chain alcohol with similar surfactant properties.

Uniqueness: 1-(Octadecyloxy)propan-1-OL is unique due to its combination of a long alkyl chain and a propanol backbone, providing both hydrophobic and hydrophilic interactions, making it a versatile surfactant.

Properties

CAS No.

63103-90-2

Molecular Formula

C21H44O2

Molecular Weight

328.6 g/mol

IUPAC Name

1-octadecoxypropan-1-ol

InChI

InChI=1S/C21H44O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-21(22)4-2/h21-22H,3-20H2,1-2H3

InChI Key

ZWNABPXJDWYWAM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(CC)O

Origin of Product

United States

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